
Tetrasodium oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasodium oxide is a chemical compound that is often used in various industrial and scientific applications. It is known for its ability to act as a chelating agent, which means it can bind to metal ions and form stable complexes. This property makes it useful in a variety of fields, including water treatment, cosmetics, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrasodium oxide can be synthesized through the neutralization of ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide or an equivalent sodium base . This reaction results in the formation of a white solid that is highly soluble in water.
Industrial Production Methods
In industrial settings, this compound is produced by reacting ethylenediaminetetraacetic acid with sodium hydroxide under controlled conditions. The reaction is typically carried out in large reactors, and the resulting product is purified and dried to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrasodium oxide undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form different oxidation states.
Reduction: It can be reduced under specific conditions to form lower oxidation states.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds .
Applications De Recherche Scientifique
Tetrasodium oxide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which tetrasodium oxide exerts its effects involves its ability to bind to metal ions and form stable complexes. This chelating action helps to sequester metal ions and prevent them from participating in unwanted chemical reactions. The molecular targets and pathways involved in this process include the metal ions themselves and the various biological and chemical systems they interact with .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium ethylenediaminetetraacetic acid: Similar to tetrasodium oxide but with only two sodium ions.
Ethylenediaminetetraacetic acid: The parent compound from which this compound is derived.
Uniqueness
This compound is unique in its ability to form stable complexes with metal ions, making it highly effective as a chelating agent. Its high solubility in water and ability to function under a wide range of pH conditions further enhance its versatility and usefulness in various applications .
Propriétés
Numéro CAS |
89091-90-7 |
|---|---|
Formule moléculaire |
HNa4O+3 |
Poids moléculaire |
108.966 g/mol |
Nom IUPAC |
tetrasodium;hydroxide |
InChI |
InChI=1S/4Na.H2O/h;;;;1H2/q4*+1;/p-1 |
Clé InChI |
XSIXARXPTLGAOD-UHFFFAOYSA-M |
SMILES canonique |
[OH-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


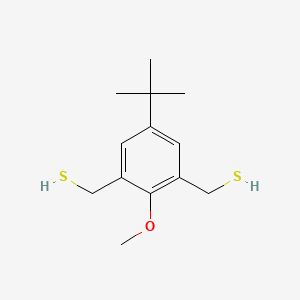
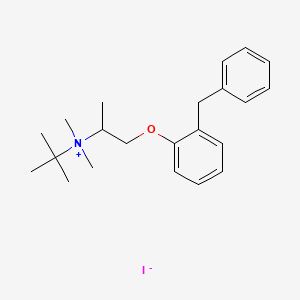
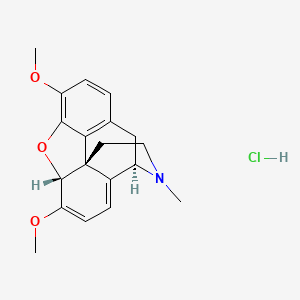

![N-(4-Bromophenyl)-N'-[4-(morpholin-4-yl)butyl]urea](/img/structure/B13777277.png)
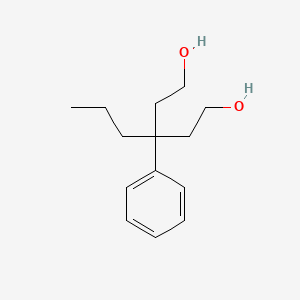

![Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate](/img/structure/B13777291.png)
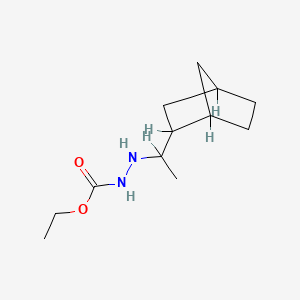

![1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene](/img/structure/B13777308.png)


![N,N-Diethyl-N'-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate](/img/structure/B13777331.png)
